1,3-Bis(trifluoromethyl)-5-(trimethylsilyl)benzene
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Overview
Description
[3,5-Bis(trifluoromethyl)phenyl]trimethylsilane: is an organosilicon compound with the molecular formula C11H12F6Si It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further bonded to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Bis(trifluoromethyl)phenyl]trimethylsilane typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl lithium with trimethylsilyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
3,5-Bis(trifluoromethyl)phenyl lithium+Trimethylsilyl chloride→[3,5-Bis(trifluoromethyl)phenyl]trimethylsilane
Industrial Production Methods: Industrial production methods for [3,5-Bis(trifluoromethyl)phenyl]trimethylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: [3,5-Bis(trifluoromethyl)phenyl]trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens or organometallic compounds can be used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
Chemistry: In chemistry, [3,5-Bis(trifluoromethyl)phenyl]trimethylsilane is used as a building block for the synthesis of more complex organosilicon compounds
Biology and Medicine: In biological and medical research, this compound is explored for its potential use in drug development. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable component in medicinal chemistry.
Industry: In the industrial sector, [3,5-Bis(trifluoromethyl)phenyl]trimethylsilane is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [3,5-Bis(trifluoromethyl)phenyl]trimethylsilane is primarily related to its ability to introduce trifluoromethyl groups into target molecules. These groups can significantly alter the electronic and steric properties of the molecules, affecting their reactivity and interactions with biological targets. The compound can interact with various molecular targets and pathways, depending on the specific application and context.
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)phenol
- 3,5-Bis(trifluoromethyl)benzenethiol
- 3,5-Bis(trifluoromethyl)benzyl chloride
Comparison: Compared to similar compounds, [3,5-Bis(trifluoromethyl)phenyl]trimethylsilane is unique due to the presence of the trimethylsilyl group. This group imparts additional stability and reactivity, making it a versatile building block for various chemical syntheses. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can be advantageous in both chemical and biological applications.
Properties
Molecular Formula |
C11H12F6Si |
---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C11H12F6Si/c1-18(2,3)9-5-7(10(12,13)14)4-8(6-9)11(15,16)17/h4-6H,1-3H3 |
InChI Key |
BPWOBTYHEQLXAG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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